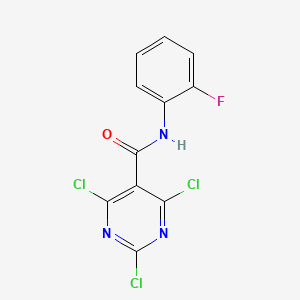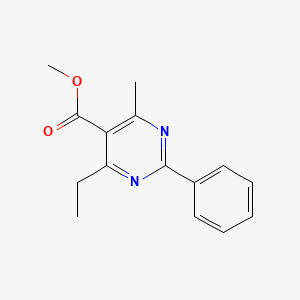![molecular formula C8H12N2O2S B12928753 5-Methoxy-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one CAS No. 88593-94-6](/img/structure/B12928753.png)
5-Methoxy-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-2-(2-(methylthio)ethyl)pyrimidin-4(1H)-one is a chemical compound with the molecular formula C8H12N2O2S
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(2-(methylthio)ethyl)pyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-2-methylthiopyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at a temperature of around 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger quantities of reagents and optimized reaction conditions to achieve higher yields and purity.
化学反应分析
Types of Reactions
5-Methoxy-2-(2-(methylthio)ethyl)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
科学研究应用
5-Methoxy-2-(2-(methylthio)ethyl)pyrimidin-4(1H)-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Methoxy-2-(2-(methylthio)ethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
5-Methoxy-2-(methylthio)pyrimidin-4-ol: A structurally similar compound with a hydroxyl group instead of an ethyl group.
2-Methylthio-4-pyrimidinol: Another related compound with a similar core structure but different substituents.
Uniqueness
5-Methoxy-2-(2-(methylthio)ethyl)pyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
88593-94-6 |
|---|---|
分子式 |
C8H12N2O2S |
分子量 |
200.26 g/mol |
IUPAC 名称 |
5-methoxy-2-(2-methylsulfanylethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O2S/c1-12-6-5-9-7(3-4-13-2)10-8(6)11/h5H,3-4H2,1-2H3,(H,9,10,11) |
InChI 键 |
YCBXZHLHPHPGDJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=C(NC1=O)CCSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


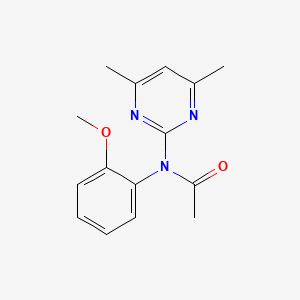
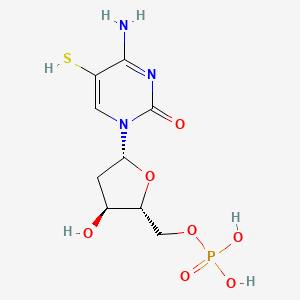
![(S)-1-(benzo[b]thiophen-2-yl)ethanamine](/img/structure/B12928687.png)
![3-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12928689.png)
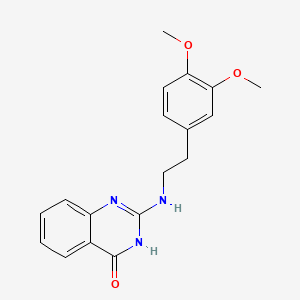

![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid](/img/structure/B12928708.png)



